15,16-Dinor-8(17),11-labdadien-13-one

概要

説明

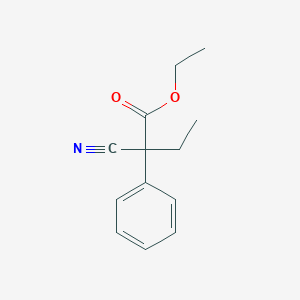

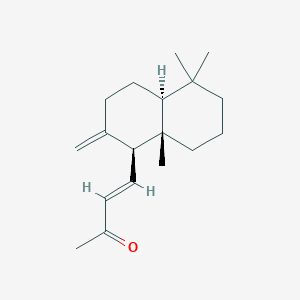

15,16-Dinor-8(17),11-labdadien-13-one is a labdane-type diterpenoid compound isolated from the aerial parts of the plant Hedychium coronarium . This compound has a molecular formula of C18H28O and a molecular weight of 260.41 g/mol . It is known for its unique chemical structure and potential biological activities.

科学的研究の応用

15,16-Dinor-8(17),11-labdadien-13-one has several scientific research applications, including:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 15,16-Dinor-8(17),11-labdadien-13-one typically involves the extraction from natural sources such as Hedychium coronarium . The compound can be isolated using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC)

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources. Large-scale extraction involves the use of solvents and chromatographic techniques to purify the compound from plant material . The process may include steps such as solvent extraction, filtration, and recrystallization to obtain the pure compound.

化学反応の分析

Types of Reactions

15,16-Dinor-8(17),11-labdadien-13-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the double bonds and carbonyl group.

Substitution: The compound can undergo substitution reactions at specific positions on the labdane skeleton.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties.

作用機序

The mechanism of action of 15,16-Dinor-8(17),11-labdadien-13-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to cellular receptors: Modulating the activity of receptors involved in inflammation and cell proliferation.

Inhibiting enzymes: Affecting the activity of enzymes involved in metabolic pathways.

Inducing apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

類似化合物との比較

15,16-Dinor-8(17),11-labdadien-13-one can be compared with other labdane-type diterpenoids, such as:

cis-Abienol: Known for its antimicrobial properties.

ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: Studied for its anti-inflammatory effects.

(E)-14-Hydroxy-15-norlabda-8(17),12-dien-16-al: Investigated for its potential anticancer activities.

The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.

特性

IUPAC Name |

(E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+/t15-,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLGWWOKIBLQJF-YGUYEABBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antibacterial properties of 15,16-Dinorlabda-8(17),11-dien-13-one?

A1: While 15,16-Dinorlabda-8(17),11-dien-13-one itself hasn't been definitively identified as the active antibacterial agent, its presence in extracts from Globba schomburgkii rhizomes coincides with increased antibacterial activity. Research suggests that fractions rich in this compound exhibit enhanced effectiveness against Staphylococcus aureus and Micrococcus luteus compared to crude extracts. [] Further research is needed to confirm its specific role and mechanism of action.

Q2: In which plant species has 15,16-Dinorlabda-8(17),11-dien-13-one been identified, and what are the primary methods used for its characterization?

A2: 15,16-Dinorlabda-8(17),11-dien-13-one has been found in several plant species, including Globba schomburgkii [, ], Hedychium villosum [], and Curcuma mangga []. Its identification is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of plant extracts. [, , , ] This technique allows for the separation and identification of volatile compounds based on their mass-to-charge ratio and retention time. In the case of Globba schomburgkii, 1H, 13C, COSY, HSQC, and HMBC NMR techniques were also employed to confirm its structure after isolation. []

Q3: What is the significance of identifying 15,16-Dinorlabda-8(17),11-dien-13-one in Zingiber monophyllum and what other compounds are found alongside it?

A3: The identification of 15,16-Dinorlabda-8(17),11-dien-13-one in the ethyl acetate fraction of Zingiber monophyllum rhizomes is significant as it marks the first report on the chemical composition of this specific plant extract. [] Alongside this compound, GC-MS analysis revealed eight other components, including (E)-labda-8(17),12-diene-15,16-dial, spathulenol, and neointermedeol as major constituents. [] This discovery opens avenues for further research into the potential bioactivities of this plant and its constituents.

Q4: How does the antibacterial activity of the Globba schomburgkii extract change with fractionation, and what does this suggest about the active compounds?

A4: Bioassay-guided fractionation of the dichloromethane extract from Globba schomburgkii rhizomes showed that specific sub-fractions displayed considerably higher antibacterial activity than the crude extract. [] This finding suggests that the active antibacterial compounds are concentrated within these fractions. Further analysis pointed towards potential candidates like 4,8-β-epoxy-caryophyllene, methyl isocostate, (E)-labda-8(17),12-diene-15,16-dial, α-kessyl acetate, zederone, clovanediol, ledene oxide-(I), alantolactone, and 8α,11-elemadiol as potentially responsible for the observed activity. []

Q5: Has 15,16-Dinorlabda-8(17),11-dien-13-one been chemically synthesized, and if so, what is the significance of this synthesis?

A5: Yes, 15,16-Dinorlabda-8(17),11-dien-13-one, originally isolated from Hedychium acuminatum, has been successfully synthesized in a laboratory setting. [] This achievement is noteworthy as it enables further research into the compound's properties and potential applications without relying solely on natural extraction. The ability to synthesize it allows for greater control over its production and facilitates the development of potential derivatives for investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)